5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid

Description

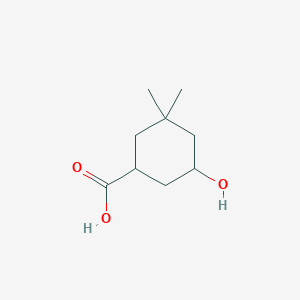

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid is a cyclohexane derivative featuring a hydroxyl group at position 5 and two methyl groups at position 3 on the cyclohexane ring, with a carboxylic acid substituent. For instance, 5-methyl-3-hydroxycyclohexanecarboxylic acid (C₈H₁₂O₃) shares a similar backbone and is synthesized via acid-catalyzed cyclization of isobutylene and maleic anhydride derivatives, as described in Phillips and Johnson’s method . The dimethyl substitution in the target compound likely enhances steric effects and lipophilicity, which could influence its biological activity and stability compared to simpler analogs.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

5-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O3/c1-9(2)4-6(8(11)12)3-7(10)5-9/h6-7,10H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

RMVJEVNWMWVRFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Aromatic Precursors

One of the most authoritative and industrially relevant methods for preparing hydroxylated cyclohexanecarboxylic acids involves hydrogenation of benzenecarboxylic acid derivatives followed by selective hydroxylation steps.

Process Description:

Aromatic benzenecarboxylic acids bearing substituents undergo catalytic hydrogenation in the presence of aryl hydrogenation catalysts such as rhodium or ruthenium on solid supports. The process typically uses tertiary cyclic amide solvents (e.g., N-methyl-2-pyrrolidone) to enhance solubility and catalytic efficiency. The hydrogenation converts the benzene ring into a cyclohexane ring, and subsequent hydrogenation steps can selectively reduce carboxylic acid groups to hydroxymethyl groups, or hydroxylate specific ring positions.-

- Temperature: Typically 20–150°C, depending on catalyst and solvent system

- Pressure: Elevated hydrogen pressures (e.g., 10–100 atm)

- Duration: 0.5 to 20 hours, often optimized between 4 to 12 hours

- Solvent: Tertiary cyclic amides such as N-methyl-2-pyrrolidone or derivatives

- Catalyst: Rhodium or ruthenium compounds on solid supports

-

- High selectivity for cyclohexanecarboxylic acid derivatives

- Possibility of continuous processing in stirred tank or bubble column reactors

- Solvent recycling reduces waste and cost

- Potential for two-step hydrogenation: first aromatic ring saturation, then carboxyl group hydrogenation to hydroxyl groups

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 20–150 °C | Catalyst and solvent dependent |

| Hydrogen Pressure | 10–100 atm | High pressure favors hydrogenation |

| Reaction Time | 0.5–20 hours | Usually 4–12 hours optimal |

| Catalyst | Rhodium/Ruthenium on support | High activity and selectivity |

| Solvent | Tertiary cyclic amides | Enhances solubility and stability |

Synthetic Routes via Glycidonitrile Derivatives

Another sophisticated synthetic route involves multi-step transformations starting from glycidonitriles , which allow the introduction of hydroxyl and carboxyl groups with controlled stereochemistry.

-

- Halohydrin Formation: Glycidonitriles are reacted with hydrogen halides (HCl, HBr, HI) under anhydrous or aqueous conditions to form 2-hydroxy-3-halopropionitriles.

- Acylation and Dehydrohalogenation: The halohydrin intermediates are acylated using acid anhydrides or acid halides (e.g., cyclohexanecarboxylic acid derivatives) in the presence of tertiary amines, followed by base-induced dehydrohalogenation to form enol acylates.

- Hydrolysis: The enol acylates undergo basic hydrolysis to yield alkali metal salts of the target carboxylic acid.

- Acidification: Final acidification recovers the free carboxylic acid.

-

- Halohydrin formation at 20–60°C for 1–8 hours

- Acylation at room temperature for 1–24 hours

- Dehydrohalogenation under reflux for 1–24 hours

- Hydrolysis under basic aqueous conditions

-

- High purity and yield of carboxylic acid products

- Flexibility in introducing diverse substituents via choice of acid anhydrides

- Control over stereochemical outcomes by choice of reaction conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halohydrin Formation | Glycidonitrile + HCl/HBr/HI, 20–60°C, 1–8 h | 2-Hydroxy-3-halopropionitrile |

| Acylation/Dehydrohalogenation | Acid anhydride + tertiary amine, reflux | Enol acylate formation |

| Hydrolysis | Base (NaOH, KOH), aqueous | Alkali metal salt of acid |

| Acidification | Acid (HCl, H2SO4) | Free carboxylic acid |

Oxidation of Bisenolates of 3-Acyltetramic Acid

A more specialized method reported in literature involves the oxidation of bisenolates of 3-acyltetramic acids using molecular oxygen to introduce hydroxyl groups at specific positions, including the 5-position of cyclohexane derivatives.

Process Summary:

The bisenolates of 3-acyltetramic acid derivatives are exposed to molecular oxygen under controlled conditions, leading to selective hydroxylation at the 5-position. This method is efficient and mild, avoiding harsh reagents.Applications:

Primarily used in heterocyclic chemistry and natural product synthesis involving hydroxylated cyclohexanecarboxylic acid analogs.-

- Mild oxidation conditions

- High regioselectivity for 5-hydroxylation

- Avoids over-oxidation or side reactions

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hydrogenation of Benzenecarboxylic Acids | Catalytic hydrogenation with Rh/Ru catalysts in tertiary cyclic amide solvents | Industrial scalability, solvent recycling, high selectivity | Requires high pressure and specialized catalysts |

| Glycidonitrile-Derived Multi-step Synthesis | Halohydrin formation, acylation, dehydrohalogenation, hydrolysis | High purity, stereochemical control | Multi-step, requires careful handling of reagents |

| Oxidation of Bisenolates of 3-Acyltetramic Acid | Molecular oxygen oxidation of bisenolates | Mild conditions, regioselective hydroxylation | Limited to specific substrates, less industrially applied |

Research Findings and Optimization Notes

Catalyst and Solvent Effects:

The choice of catalyst (rhodium vs. ruthenium) and solvent (tertiary cyclic amides such as NMP) significantly affects reaction rates and selectivity during hydrogenation. Recycling solvents without separation between steps can improve process economics.Reaction Kinetics:

Hydrogenation reaction times vary from 0.5 to 20 hours, with optimal conversion often achieved between 4 and 12 hours. Weight hour space velocity (WHSV) values between 0.5 and 2.0 have been reported to balance throughput and conversion efficiency.Purity and Yield:

Glycidonitrile-based routes yield high-purity carboxylic acids, suitable for pharmaceutical-grade materials, due to controlled acylation and dehydrohalogenation steps.Environmental and Safety Considerations: Use of molecular oxygen for oxidation offers a green alternative to traditional oxidants, minimizing hazardous waste. Hydrogenation under high pressure requires robust safety protocols.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid has been identified as a promising compound in the development of pharmaceuticals targeting autoimmune and inflammatory diseases. The compound acts as an inhibitor of specific kinases involved in these disease processes.

Case Study: Inhibition of Btk Activity

Research indicates that compounds derived from this compound can inhibit Bruton’s tyrosine kinase (Btk), which is implicated in several autoimmune disorders. For instance, a study demonstrated that derivatives of this acid showed effective inhibition of Btk activity in vitro, leading to reduced symptoms in models of rheumatoid arthritis and lupus .

| Compound | Target | Effect | Study Reference |

|---|---|---|---|

| This compound | Btk | Inhibition of activity | |

| Derivative X | Spleen Tyrosine Kinase (Syk) | Reduced inflammation |

Cosmetic Formulation

The compound is also utilized in cosmetic formulations due to its moisturizing and skin-soothing properties. Its ability to enhance skin hydration makes it a valuable ingredient in topical applications.

Case Study: Topical Formulation Development

A study focused on the incorporation of this compound into creams and lotions demonstrated significant improvements in skin hydration and barrier function. The formulation was tested for stability and efficacy through various dermatological assessments, showing promising results for consumer use .

| Formulation Type | Active Ingredient | Efficacy | Study Reference |

|---|---|---|---|

| Moisturizing Cream | This compound | Increased hydration | |

| Anti-inflammatory Lotion | This compound | Reduced irritation |

Biochemical Research

In biochemical research, this compound serves as a substrate or intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to participate in diverse chemical reactions.

Case Study: Synthesis of Polyketides

Research has shown that this compound can be used as a building block in the synthesis of polyketides through engineered biosynthetic pathways. The manipulation of its structure has led to the production of novel compounds with antibiotic properties .

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs

5-Methyl-3-hydroxycyclohexanecarboxylic Acid

- Structure : Differs by lacking one methyl group at position 3.

- Synthesis : Produced via cyclization of 3-keto-5-methyl-cyclohex-4-ene-carboxylic acid using polyphosphoric acid, optimizing yield .

- Applications : Serves as an intermediate in organic synthesis, though its biological activities remain understudied.

(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid

Functional Analogs

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Aromatic ring with hydroxyl and propenoic acid groups.

- Activity : Exhibits antioxidant properties and allelopathic effects, suppressing weed growth at IC₅₀ values comparable to natural herbicides .

- Applications : Widely used in cosmetics, supplements, and pharmacological research .

5-Hydroxy-3,4-dimethylfuran-2(5H)-one

Comparative Data Table

*Molecular weight calculated based on formula.

Key Research Findings and Implications

- Synthetic Accessibility: Cyclohexanecarboxylic acid derivatives are often synthesized via cyclization (e.g., using polyphosphoric acid) or extracted from natural sources (e.g., Annona reticulata leaf extracts) .

- Bioactivity Trends : Methyl and hydroxyl groups enhance allelopathic and nematotoxic activities. For example, 5-hydroxy-3,4-dimethylfuran-2(5H)-one achieves 50% growth inhibition at lower concentrations (30 µM) than caffeic acid (100 µM) .

- Structural Advantages: The dimethyl substitution in the target compound may improve membrane permeability and target binding compared to mono-methyl analogs, though empirical validation is needed.

Biological Activity

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid (commonly referred to as HDMCA) is an organic compound characterized by its cyclohexane structure, featuring a hydroxyl group and a carboxylic acid functional group. This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 198.26 g/mol

- Functional Groups : Hydroxyl (-OH), Carboxylic Acid (-COOH)

The unique arrangement of functional groups in HDMCA contributes to its reactivity and biological properties. The compound's structure allows it to participate in various biochemical interactions, influencing metabolic pathways and potentially serving as a precursor for bioactive compounds.

Biological Activities

Research indicates that HDMCA exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that HDMCA may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Metabolic Pathway Modulation : Due to its structural similarity to other biologically active molecules, HDMCA may influence metabolic pathways, potentially affecting energy metabolism and fat storage.

- Enzymatic Interactions : Interaction studies have shown that HDMCA may interact with various enzymes involved in metabolic processes, suggesting a role in modulating enzymatic activity.

The mechanism of action of HDMCA is not fully elucidated; however, it is believed to involve:

- Binding to Enzymes : The hydroxyl and carboxylic acid groups enable hydrogen bonding with specific enzymes and receptors.

- Influencing Signaling Pathways : By modulating the activity of key enzymes, HDMCA may affect signaling pathways related to inflammation and metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of HDMCA, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxy-2-methylcyclohexanecarboxylic acid | CHO | Hydroxyl group at position 5; two methyl groups |

| 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid | CHO | Hydroxyl group at position 1; four methyl groups |

| 5-Hydroxy-3,4-dimethylcyclohexanecarboxylic acid | CHO | Hydroxyl group at position 5; different methyl positioning |

The distinct placement of functional groups in HDMCA contributes significantly to its biological activity compared to these similar compounds.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- A study conducted by researchers at [source] showed that HDMCA significantly reduced markers of inflammation in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, demonstrating a decrease in pro-inflammatory cytokines.

-

Metabolic Effects :

- Another research effort explored the metabolic effects of HDMCA on adipocyte differentiation. The findings indicated that HDMCA could inhibit adipogenesis through modulation of key transcription factors involved in fat storage [source].

-

Enzyme Interaction Studies :

- In a biochemical assay assessing the interaction of HDMCA with peptidyl-prolyl isomerase (PPIase), it was found that the compound exhibited competitive inhibition, suggesting potential therapeutic applications in diseases where PPIase plays a critical role [source].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.